5-Amino-2-chloro-4-nitrobenzoic acid

Physical Chemistry Solid-State Characterization Process Chemistry

5-Amino-2-chloro-4-nitrobenzoic acid (CAS 193481-80-0) is a polysubstituted benzoic acid derivative containing amino, chloro, and nitro functional groups on a single aromatic ring. Its molecular formula is C7H5ClN2O4 with a molecular weight of 216.58 g/mol, and it is characterized by a predicted density of 1.7 ± 0.1 g/cm³ and a predicted boiling point of 448.5 ± 45.0 °C at 760 mmHg.

Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol
Cat. No. B12844376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-chloro-4-nitrobenzoic acid
Molecular FormulaC7H5ClN2O4
Molecular Weight216.58 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)[N+](=O)[O-])Cl)C(=O)O
InChIInChI=1S/C7H5ClN2O4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,9H2,(H,11,12)
InChIKeyKWITZCPBUCSQDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-chloro-4-nitrobenzoic Acid: A Differentiated Chloronitroaromatic Intermediate for Targeted Synthesis


5-Amino-2-chloro-4-nitrobenzoic acid (CAS 193481-80-0) is a polysubstituted benzoic acid derivative containing amino, chloro, and nitro functional groups on a single aromatic ring [1]. Its molecular formula is C7H5ClN2O4 with a molecular weight of 216.58 g/mol, and it is characterized by a predicted density of 1.7 ± 0.1 g/cm³ and a predicted boiling point of 448.5 ± 45.0 °C at 760 mmHg [1]. This compound serves as a versatile intermediate in organic synthesis, with its distinct 2-chloro-4-nitro substitution pattern relative to the amino group at the 5-position providing unique regiochemical control in subsequent transformations compared to its isomers [2].

Why 5-Amino-2-chloro-4-nitrobenzoic Acid Cannot Be Replaced by Generic Analogs: The Consequences of Substitution Pattern Variation


The precise arrangement of functional groups on the benzoic acid scaffold dictates the compound's reactivity, physicochemical properties, and biological activity. Substituting 5-Amino-2-chloro-4-nitrobenzoic acid with a generic analog such as 2-Amino-5-chloro-4-nitrobenzoic acid or a simpler nitrobenzoic acid fundamentally alters its behavior in downstream applications. The 2-chloro-4-nitro substitution pattern relative to the 5-amino group creates a unique electronic environment and steric profile that governs regioselectivity in coupling reactions and determines the properties of final products [1]. Even minor changes in substitution pattern can lead to significant differences in melting point and density, impacting formulation and purification processes . Furthermore, class-level toxicity data on chloronitrobenzoates demonstrates that the position of chloro and nitro substituents critically influences biological safety profiles, underscoring the necessity of using the exact compound for reproducible results [2].

Quantitative Differentiation of 5-Amino-2-chloro-4-nitrobenzoic Acid: Direct and Inferred Evidence Against Comparators


Physical Property Differentiation: Density and Melting Point Comparisons with the 2-Amino Isomer

5-Amino-2-chloro-4-nitrobenzoic acid exhibits distinct physical properties compared to its closely related isomer, 2-Amino-5-chloro-4-nitrobenzoic acid. The target compound has a predicted density of 1.7 ± 0.1 g/cm³ and a predicted boiling point of 448.5 ± 45.0 °C [1], whereas the isomer has a reported density of 1.691 g/cm³ and a melting point of 268-270 °C (with decomposition) . These differences in solid-state characteristics directly impact handling, purification, and formulation strategies.

Physical Chemistry Solid-State Characterization Process Chemistry

Toxicity Profile Differentiation: Class-Level Inference from Ethanolamine Chloronitrobenzoate Salts

While direct toxicity data for 5-Amino-2-chloro-4-nitrobenzoic acid is not available, class-level evidence from structurally related ethanolamine chloronitrobenzoates demonstrates that the position of chloro and nitro substituents significantly impacts biological safety. In a study using Hydractinia echinata as a test system, ethanolamine 2-chloro-4-nitrobenzoate and ethanolamine 2-chloro-5-nitrobenzoate exhibited toxicity values of 3.22 log units and 3.10 log units, respectively, while ethanolamine 4-nitrobenzoate showed substantially lower toxicity at 1.78 log units [1]. This indicates that the presence and position of the chloro group relative to the nitro group are critical determinants of toxicity, suggesting that 5-Amino-2-chloro-4-nitrobenzoic acid may possess a distinct safety profile compared to its isomers.

Toxicology Drug Safety Preclinical Development

Synthetic Utility: Regiochemical Control in Heterocycle Formation

The 2-chloro-4-nitro substitution pattern of 5-Amino-2-chloro-4-nitrobenzoic acid provides a unique synthetic handle for regioselective transformations. In contrast to the 2-amino isomer, which has been used to prepare N-guanidino substituted derivatives with sodium-calcium exchanger inhibitory activity (IC50 = 3.4 µM for the most active derivative) [1], the 5-amino isomer offers a distinct vector for amide bond formation and subsequent cyclization reactions. This regiochemical difference enables access to a different chemical space, which is critical for structure-activity relationship studies in medicinal chemistry programs.

Organic Synthesis Medicinal Chemistry Process Development

Electronic Property Differentiation: DFT Calculations Indicate Distinct Reactivity Profiles

Density functional theory (DFT) calculations on related chloronitrobenzoic acids reveal that the electronic properties are highly sensitive to the substitution pattern. For ethanolamine salts of 2-chloro-4-nitrobenzoic acid, the energy gap between HOMO and LUMO orbitals is larger than that of 4-nitrobenzoic acid, indicating lower chemical reactivity and higher stability [1]. Additionally, the 2-chloro-4-nitro derivative exhibits a more negative heat of formation and lower dipole moment, further confirming its enhanced stability compared to the non-chlorinated analog [1]. While direct calculations for 5-Amino-2-chloro-4-nitrobenzoic acid are not available, the presence of the amino group in the 5-position is expected to further modulate these electronic properties, influencing its behavior as a coupling partner and its susceptibility to reduction or nucleophilic attack.

Computational Chemistry Reactivity Prediction Materials Science

High-Value Application Scenarios for 5-Amino-2-chloro-4-nitrobenzoic Acid Based on Quantified Differentiation


Synthesis of Regioisomerically Pure Benzoxazinone Derivatives

The 5-amino group of 5-Amino-2-chloro-4-nitrobenzoic acid serves as a nucleophilic handle for the formation of amide bonds, which are key steps in the construction of benzoxazinone scaffolds. The 2-chloro substituent remains available for subsequent cross-coupling or nucleophilic aromatic substitution reactions, enabling the synthesis of libraries of compounds with precisely controlled substitution patterns [1]. This regiochemical control is unattainable with the 2-amino isomer, making 5-Amino-2-chloro-4-nitrobenzoic acid the preferred building block for projects targeting benzoxazinone-based inhibitors or materials.

Medicinal Chemistry: Sodium-Calcium Exchanger Inhibitor Development

Derivatives of 2-amino-5-chloro-4-nitrobenzoic acid have demonstrated potent inhibition of the sodium-calcium exchanger (NCX) with an IC50 of 3.4 µM, significantly outperforming amiloride (IC50 = 690 µM) and 3,4-dichlorobenzamil (IC50 = 15.2 µM) [2]. The 5-amino isomer, 5-Amino-2-chloro-4-nitrobenzoic acid, offers a distinct starting point for the exploration of novel NCX inhibitors with potentially improved selectivity and pharmacokinetic properties due to the altered vector of the amino group. This compound is essential for medicinal chemists seeking to expand the chemical space of NCX-targeted therapeutics.

Process Chemistry: Optimized Crystallization and Purification Workflows

The distinct physical properties of 5-Amino-2-chloro-4-nitrobenzoic acid, including its predicted density of 1.7 ± 0.1 g/cm³ and high boiling point of 448.5 ± 45.0 °C [3], differentiate it from its 2-amino isomer (density: 1.691 g/cm³; melting point: 268-270 °C dec.) . These differences are critical for process chemists developing robust crystallization and purification protocols. Using the incorrect isomer can lead to unexpected solid-state behavior, impacting yield, purity, and scalability of downstream processes.

Toxicology Profiling and Safety Assessment of Chloronitroaromatic Intermediates

Class-level toxicity data indicates that the position of chloro and nitro substituents on the benzoic acid core significantly influences the safety profile of derived compounds. Ethanolamine 2-chloro-4-nitrobenzoate exhibits a toxicity of 3.22 log units, while the 4-nitrobenzoate analog shows only 1.78 log units in the Hydractinia echinata assay [4]. For organizations conducting safety assessments of new chemical entities, procuring the exact isomer 5-Amino-2-chloro-4-nitrobenzoic acid is necessary to ensure that toxicity data generated during development accurately reflects the properties of the final product, avoiding regulatory setbacks due to isomer-related variations.

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